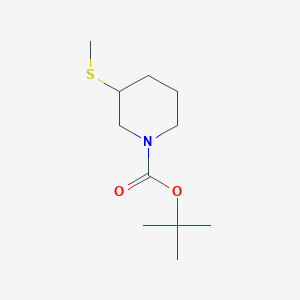

Tert-butyl 3-(methylthio)piperidine-1-carboxylate

Description

Tert-butyl 3-(methylthio)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a methylthio (SCH₃) substituent at the 3-position. This molecule serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic scaffolds. The methylthio group enhances hydrophobicity and can act as a leaving group or participate in oxidation and cross-coupling reactions, making it valuable for structural diversification .

Properties

Molecular Formula |

C11H21NO2S |

|---|---|

Molecular Weight |

231.36 g/mol |

IUPAC Name |

tert-butyl 3-methylsulfanylpiperidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-7-5-6-9(8-12)15-4/h9H,5-8H2,1-4H3 |

InChI Key |

PSYBTPUMOBCKDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(methylthio)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylthiol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(methylthio)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.

Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Carboxylic acids.

Scientific Research Applications

Tert-butyl 3-(methylthio)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(methylthio)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Reactivity

Physical and Chemical Properties

- Hydrophobicity: The methylthio group contributes to greater lipophilicity (logP ~2.5–3.0) compared to hydroxyl- or amino-substituted analogs (e.g., : logP ~1.8) .

- Polarity : Hydroxyl-containing derivatives () exhibit higher solubility in polar solvents (e.g., DMSO, water) due to hydrogen-bonding capacity, whereas fluorinated analogs () show intermediate polarity .

Data Tables

Table 1: Key Physical Properties of Selected Compounds

Biological Activity

Tert-butyl 3-(methylthio)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅N₁O₂S

- Molecular Weight : Approximately 245.38 g/mol

- Structure : The compound features a tert-butyl group, a piperidine ring, and a methylthio substituent, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the methylthio group enhances the compound's ability to modulate biological pathways, potentially affecting signal transduction and metabolic processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, influencing cell proliferation and apoptosis in cancer cell lines.

Antimicrobial Activity

A study investigated the antimicrobial effects of the compound against several pathogenic bacteria. The results indicated that this compound exhibited significant inhibitory activity:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Studies

In another study focused on its anticancer properties, this compound was tested on various cancer cell lines. The compound demonstrated dose-dependent inhibition of cell proliferation:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

The mechanism underlying this activity appears to involve apoptosis induction and cell cycle arrest.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Piperidine Ring : Starting from commercially available piperidine derivatives.

- Substitution Reactions : Introducing the methylthio group through nucleophilic substitution.

- Carboxylation : Converting intermediate products to yield the final carboxylate form.

Q & A

Q. What synthetic routes are recommended for synthesizing tert-butyl 3-(methylthio)piperidine-1-carboxylate?

Methodological Answer: A multi-step approach is commonly employed:

Core structure formation : React a thiocyanate derivative (e.g., cyclopropylamine with thiocyanate) to generate a methylthio-containing intermediate (e.g., cyclopropyl-5-sulfanyl-1,2,4-triazole) .

Piperidine coupling : Introduce the piperidine ring by reacting the intermediate with tert-butyl carbamate under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .

Protection/deprotection : Use tert-butyl groups for temporary protection of reactive sites during synthesis, followed by selective deprotection .

Q. Key Optimization Parameters :

- Catalysts: DMAP enhances reaction efficiency in coupling steps .

- Solvents: Dichloromethane or THF are preferred for polar intermediates .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust, as chronic toxicity data are unavailable .

- Storage : Keep in a tightly sealed container in a cool, dry place away from oxidizing agents (e.g., peroxides) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Note : No ecological toxicity data exist; avoid environmental release .

Q. How is the compound purified post-synthesis?

Methodological Answer :

- Column Chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) effectively separate impurities .

- Recrystallization : Use solvents like ethanol or acetonitrile to improve crystallinity and purity .

- Analytical Validation : Confirm purity (>95%) via HPLC or GC-MS before further use .

Advanced Research Questions

Q. How can the methylthio (-SMe) group be selectively oxidized to sulfone (-SO₂) without side reactions?

Methodological Answer :

- Oxidizing Agents : OXONE® (potassium peroxymonosulfate) in aqueous acetone selectively oxidizes -SMe to -SO₂ at 0–25°C .

- Conditions :

- pH Control : Maintain mild acidity (pH 4–6) to prevent over-oxidation of other functional groups (e.g., amines) .

- Stoichiometry : Use 2–3 equivalents of OXONE® for complete conversion .

Q. Example Protocol :

Dissolve 1 mmol substrate in acetone/water (3:1).

Add OXONE® (2.5 mmol) slowly at 0°C.

Stir for 4–6 hours at 20°C.

Quench with NaHSO₃, extract with DCM, and purify via column chromatography .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify regiochemistry of the piperidine ring and methylthio group .

- 2D NMR (COSY, HSQC) : Confirm spatial proximity of protons and carbons, distinguishing isomers .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to detect byproducts (e.g., over-oxidized sulfoxides) .

- X-ray Crystallography : Resolve absolute stereochemistry for chiral derivatives .

Case Study : A 2021 study used ¹H NMR to confirm the absence of ring-opening byproducts during piperidine coupling .

Q. How can reaction yields be optimized during piperidine ring formation?

Methodological Answer :

- Catalyst Screening : DMAP or N-methylmorpholine improves nucleophilic substitution efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) enhance intermediate solubility .

- Temperature Control : Lower temperatures (0–10°C) minimize side reactions (e.g., dimerization) .

Q. Troubleshooting Low Yields :

| Issue | Solution |

|---|---|

| Impure starting material | Pre-purify via flash chromatography |

| Incomplete coupling | Extend reaction time (12–24 hrs) |

| Competing hydrolysis | Use anhydrous solvents and molecular sieves |

Q. What computational methods predict the reactivity of the methylthio group in drug design?

Methodological Answer :

- DFT Calculations : Model transition states for sulfoxide/sulfone formation to predict oxidation pathways .

- Molecular Docking : Simulate interactions between the methylthio group and target enzymes (e.g., kinases) to guide SAR studies .

- ADMET Prediction : Use tools like SwissADME to estimate solubility and metabolic stability of derivatives .

Example : A 2024 study used DFT to show that electron-withdrawing substituents on the piperidine ring increase -SMe oxidation susceptibility .

Q. How are byproducts from N-Boc deprotection identified and mitigated?

Methodological Answer :

- Common Byproducts :

- tert-Butyl carbamate fragments (detected via GC-MS) .

- Piperidine ring-opening products (identified via LC-MS/MS) .

- Mitigation Strategies :

- Use mild deprotection agents (e.g., TFA in DCM at 0°C) .

- Add scavengers (e.g., triethylsilane) to trap carbocation intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.